4-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the substituents. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.
Formation of Pyrimidine Ring: This can be synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of Substituents: The ethylbenzoyl and methylphenyl groups can be introduced through Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in treating schizophrenia.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Used in organic synthesis.
Uniqueness
4-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H29N5O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(4-ethylphenyl)-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H29N5O/c1-4-20-7-9-21(10-8-20)24(31)30-15-13-29(14-16-30)23-17-19(3)26-25(28-23)27-22-11-5-18(2)6-12-22/h5-12,17H,4,13-16H2,1-3H3,(H,26,27,28) |
InChI Key |
PQILWTLPBXLGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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